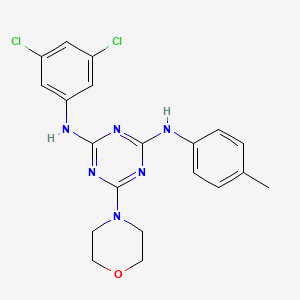
Methyl 3-ethyl-2H-azirine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethyl-2H-azirine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of azirines, which are three-membered ring structures containing one nitrogen atom. These compounds are known for their high reactivity due to the ring strain and the presence of an electrophilic carbon-nitrogen double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-ethyl-2H-azirine-2-carboxylate can be synthesized through various methods. One common approach involves the oxidative cyclization of enamine derivatives. This method typically requires the use of oxidizing agents such as triethylamine and air oxygen . Another method involves the decomposition of vinyl azides, which can be achieved through thermolysis or photolysis . Additionally, the ring contraction of isoxazole derivatives has been employed to synthesize azirines .
Industrial Production Methods
Industrial production of this compound often involves the use of scalable synthetic routes such as the Neber rearrangement. This method involves the rearrangement of oxime derivatives in the presence of a base, leading to the formation of azirines . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-ethyl-2H-azirine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The electrophilic carbon-nitrogen double bond readily undergoes nucleophilic addition reactions with nucleophiles such as alcohols, thiols, and amines.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, forming larger heterocyclic structures.
Oxidative Cyclodimerization: Under oxidative conditions, the compound can undergo cyclodimerization to form pyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triethylamine, air oxygen, and various nucleophiles such as alcohols and thiols . Reaction conditions often involve heating and the use of solvents such as toluene .
Major Products
Major products formed from the reactions of this compound include aziridines, pyrimidines, and other heterocyclic compounds .
Applications De Recherche Scientifique
Methyl 3-ethyl-2H-azirine-2-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 3-ethyl-2H-azirine-2-carboxylate involves its electrophilic carbon-nitrogen double bond, which can react with nucleophiles to form covalent adducts . This reactivity makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions. The compound can also undergo cycloaddition reactions, leading to the formation of larger heterocyclic structures .
Comparaison Avec Des Composés Similaires
Methyl 3-ethyl-2H-azirine-2-carboxylate can be compared with other azirine derivatives, such as:
Azirinomycin: A natural antibiotic produced by Streptomyces aureus, known for its antimicrobial activity.
Dysidazirine: An antifungal compound with a similar azirine structure.
Azirinyl-2’-deoxyuridine:
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of heterocyclic compounds, making it a versatile tool in synthetic chemistry and biological research.
Propriétés
IUPAC Name |
methyl 3-ethyl-2H-azirine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5(7-4)6(8)9-2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYYBDPZLFVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2443681.png)
![N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2443682.png)
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)






![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2443696.png)
![10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2443697.png)

![4-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2443699.png)
